molecular formula C14H14N2OS B12017909 N'-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide

N'-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide

Katalognummer: B12017909
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: DGBOKDCIOKZJBS-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetic acid hydrazide with an appropriate aldehyde or ketone, such as 1-phenylethylidene. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide would depend on its specific interactions with molecular targets. Generally, hydrazides can act as inhibitors of enzymes or other proteins by forming stable complexes with them. The phenylethylidene and thienyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(1-Phenylethylidene)acetohydrazide: Lacks the thienyl group but has a similar hydrazide structure.

    2-(2-Thienyl)acetohydrazide: Lacks the phenylethylidene group but contains the thienyl group.

    N’-(1-Phenylethylidene)-2-(2-furyl)acetohydrazide: Contains a furyl group instead of a thienyl group.

Uniqueness

N’-(1-Phenylethylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both the phenylethylidene and thienyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

N-[(E)-1-phenylethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2OS/c1-11(12-6-3-2-4-7-12)15-16-14(17)10-13-8-5-9-18-13/h2-9H,10H2,1H3,(H,16,17)/b15-11+

InChI-Schlüssel

DGBOKDCIOKZJBS-RVDMUPIBSA-N

Isomerische SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.